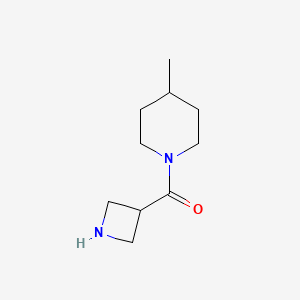

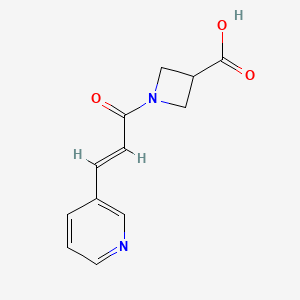

1-(Azetidin-3-carbonil)-4-metilpiperidina

Descripción general

Descripción

1-(Azetidine-3-carbonyl)-4-methylpiperidine, also known as 1-Azetidine-3-carboxylic acid 4-methylpiperidine, is an organic compound that is commonly used as a building block in the synthesis of various pharmaceuticals and other compounds. It is an important precursor for the synthesis of various biologically active compounds, including antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, it has been used to synthesize a variety of other compounds, including those used in the synthesis of dyes and pigments.

Aplicaciones Científicas De Investigación

Síntesis orgánica y química medicinal

Las azetidinas, como la "1-(Azetidin-3-carbonil)-4-metilpiperidina", son fundamentales en la síntesis orgánica y la química medicinal debido a su reactividad impulsada por la tensión. La tensión del anillo en las azetidinas las hace reactivas, pero son más estables que sus homólogas de tres miembros, las aziridinas . Este equilibrio entre reactividad y estabilidad permite su uso en la síntesis de moléculas complejas con alta precisión.

Descubrimiento de fármacos

La incorporación de anillos de azetidina en compuestos farmacéuticos puede conducir a propiedades farmacocinéticas mejoradas . La estructura única de la "this compound" podría explotarse para desarrollar nuevos fármacos con mayor eficacia y menos efectos secundarios.

Plantillas quirales

La geometría restringida de las azetidinas las convierte en excelentes plantillas quirales en la síntesis asimétrica . Pueden inducir quiralidad en la síntesis de moléculas complejas, lo cual es crucial para crear sustancias con actividades ópticas específicas.

Reacciones de aza Paternò–Büchi

La reacción de aza Paternò–Büchi es un método para sintetizar azetidinas funcionalizadas . Esta reacción implica una fotocicloadición [2 + 2] entre una imina y un alqueno, proporcionando una ruta directa a azetidinas como la "this compound".

Análisis Bioquímico

Biochemical Properties

1-(Azetidine-3-carbonyl)-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The azetidine ring, due to its ring strain, is highly reactive and can participate in ring-opening reactions, which are crucial in biochemical processes. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with other biomolecules, influencing various metabolic pathways .

Cellular Effects

1-(Azetidine-3-carbonyl)-4-methylpiperidine has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1-(Azetidine-3-carbonyl)-4-methylpiperidine involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions. Furthermore, 1-(Azetidine-3-carbonyl)-4-methylpiperidine can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Azetidine-3-carbonyl)-4-methylpiperidine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions. Long-term exposure to 1-(Azetidine-3-carbonyl)-4-methylpiperidine in in vitro studies has shown that it can lead to changes in cellular morphology and function, indicating its potential impact on cellular health over extended periods .

Dosage Effects in Animal Models

The effects of 1-(Azetidine-3-carbonyl)-4-methylpiperidine vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates that can damage cellular components .

Metabolic Pathways

1-(Azetidine-3-carbonyl)-4-methylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have biological activity. The interaction with cytochrome P450 can also affect the metabolic flux and levels of other metabolites in the cell .

Transport and Distribution

The transport and distribution of 1-(Azetidine-3-carbonyl)-4-methylpiperidine within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to plasma proteins, affecting its distribution in the body. The localization and accumulation of 1-(Azetidine-3-carbonyl)-4-methylpiperidine in specific tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 1-(Azetidine-3-carbonyl)-4-methylpiperidine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The localization within these organelles can affect its interaction with biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

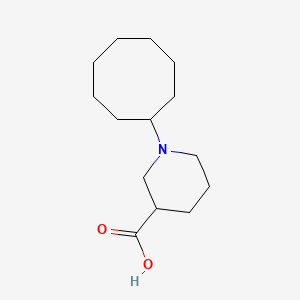

azetidin-3-yl-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8-2-4-12(5-3-8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKFVUDLWSLKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)

![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)

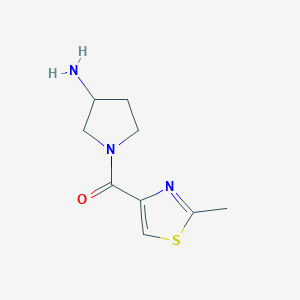

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)

![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)

![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)